PSB-KD107 is a synthetic compound identified as an agonist for the G protein-coupled receptor known as GPR18. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing myogenesis and exhibiting vasodilatory effects. The compound is characterized by its high affinity and specificity for GPR18, with a reported effective concentration (EC50) of 0.56 micromolar in beta-arrestin recruitment assays using Chinese hamster ovary cells expressing the receptor .
PSB-KD107 was developed as a stable synthetic analog of bioactive lipids, which are typically less stable and more challenging to store. This compound is classified under synthetic agonists targeting G protein-coupled receptors, specifically designed to activate GPR18 while exhibiting low affinity for other cannabinoid receptors such as CB1, CB2, and GPR55 . The chemical structure of PSB-KD107 is associated with various biological processes, including lipid metabolism and myogenic differentiation.
The stability of PSB-KD107 allows it to be stored in crystalline form, facilitating its commercialization compared to natural bioactive lipids .
The molecular formula for PSB-KD107 is C₁₉H₁₉N₃O₃S, with a molecular weight of 373.43 g/mol. The compound features a complex structure that includes:
The structural data indicates that PSB-KD107's design is optimized for receptor binding and activation, which is crucial for its pharmacological effects .
PSB-KD107 undergoes several chemical reactions that are essential for its function as a GPR18 agonist:
The mechanism by which PSB-KD107 exerts its effects primarily involves:
PSB-KD107 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for therapeutic applications.
PSB-KD107 has several promising applications in scientific research:
G-Protein-Coupled Receptor 18 remains classified as an orphan receptor within the class A G-protein-coupled receptor family due to the absence of consensus regarding its endogenous ligand and incomplete characterization of its signaling pathways. Despite sharing low sequence homology with canonical cannabinoid receptors (<15% with cannabinoid receptor type 1 and cannabinoid receptor type 2), G-Protein-Coupled Receptor 18 demonstrates significant integration into the endocannabinoid system through its functional responsiveness to lipid mediators. This receptor possesses a characteristic seven-transmembrane domain structure encoded on human chromosome 13q32 and exhibits constitutive basal activity in heterologous expression systems. G-Protein-Coupled Receptor 18 signals primarily through Gαi/o and Gαq/11 proteins, influencing multiple intracellular pathways including mitogen-activated protein kinase cascades and β-arrestin recruitment. The receptor's ability to recognize cannabinoid compounds—including Δ9-tetrahydrocannabinol, N-arachidonoylglycine, and resolvin D2—supports its designation as a candidate cannabinoid receptor, though controversies persist regarding ligand specificity and signaling outcomes across different experimental systems [8] [10].
PSB-KD107 (chemical name: 8-[3-(1H-indol-3-yl)propyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) represents a breakthrough pharmacological tool for G-Protein-Coupled Receptor 18 deorphanization. This tricyclic xanthine derivative emerged from structure-activity relationship optimization as the first non-lipid-like agonist with confirmed selectivity and superior potency over previously proposed endogenous activators. In β-arrestin recruitment assays using human embryonic kidney 293 cells expressing recombinant human G-Protein-Coupled Receptor 18, PSB-KD107 demonstrated an half-maximal effective concentration value of 0.562 micromolar, significantly outperforming Δ9-tetrahydrocannabinol (approximately 10-fold greater potency) and achieving substantially higher efficacy (approximately 150% of Δ9-tetrahydrocannabinol's maximal response). Crucially, PSB-KD107 exhibits >100-fold selectivity over cannabinoid receptor type 1, cannabinoid receptor type 2, and G-Protein-Coupled Receptor 55 at concentrations up to 10 micromolar, enabling specific interrogation of G-Protein-Coupled Receptor 18-mediated phenomena. This selectivity profile was instrumental in confirming G-Protein-Coupled Receptor 18-dependent vasorelaxant effects in isolated rat aorta, where pre-treatment with the selective G-Protein-Coupled Receptor 18 antagonist PSB-CB92 right-shifted the concentration-response curve without eliminating maximal response [2] [3] [9].
Table 1: Physicochemical and Pharmacological Profile of PSB-KD107
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₀H₂₂N₆O₂ | High-resolution mass spectrometry |
Molecular Weight | 378.43 g/mol | Calculated from formula |
Hydrogen Bond Donors | 1 | Computational prediction |
Hydrogen Bond Acceptors | 2 | Computational prediction |
Topological Polar Surface Area | 80.85 Ų | Computational prediction |
XLogP | 5.68 | Computational prediction |
Lipinski's Rule Violations | 1 (high lipophilicity) | Computational analysis |
Human GPR18 EC₅₀ | 0.562 μM | β-arrestin recruitment assay |
Adenosine A2A Ki | 4.56 μM | Radioligand binding |
Transcriptomic and immunohistochemical analyses reveal abundant G-Protein-Coupled Receptor 18 expression across cardiovascular and immune tissues. In the cardiovascular system, the receptor localizes to vascular endothelium and smooth muscle cells, with functional expression confirmed in rodent and human arterial preparations. Immune system expression profiling demonstrates high receptor density in spleen, thymus, peripheral blood leukocytes, and lymph nodes, with specific enrichment in microglial cells, macrophages, neutrophils, and CD8αα γδ T-cell receptor-positive lymphocytes. This distribution pattern aligns with G-Protein-Coupled Receptor 18's putative roles in vascular tone regulation and inflammatory resolution. Experimental evidence confirms protein expression in these tissues through western blotting and receptor-specific antibodies, though controversy persists regarding relative expression levels across immune cell subtypes. The development of PSB-KD107 facilitated validation of functional receptor expression through agonist-evoked calcium mobilization in primary endothelial cells and β-arrestin translocation in macrophage cell lines, providing unambiguous evidence of endogenous receptor signaling in these cell types independent of cannabinoid receptor type 1 or cannabinoid receptor type 2 activation [1] [3] [8].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4